
1,2-Epoxynonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxynonadecane is an organic compound with the molecular formula C19H38O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is a clear, colorless liquid that is insoluble in water and highly flammable .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxynonadecane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of nonadecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The epoxidation process introduces the oxygen atom into the double bond of nonadecene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of nonadecene and a peracid through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxynonadecane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Polymerization: Epoxides can polymerize in the presence of catalysts or when heated.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide ring, facilitating nucleophilic attack.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common bases used to open the epoxide ring.
Catalysts: Lewis acids like boron trifluoride (BF3) can catalyze the ring-opening reactions.
Major Products Formed
Diols: When the epoxide ring is opened by water or alcohols, diols are formed.
Halohydrins: Reaction with hydrogen halides (e.g., HCl, HBr) produces halohydrins.
Scientific Research Applications
1,2-Epoxynonadecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxydodecane: Another epoxide with a shorter carbon chain, also highly reactive and used in similar applications.
1,2-Epoxyoctane: A smaller epoxide, used in organic synthesis and polymer production.
Uniqueness
1,2-Epoxynonadecane is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic characteristics and reactivity profiles .
Properties
CAS No. |
67860-04-2 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-heptadecyloxirane |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |
InChI Key |
CEUXMUYHMURJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


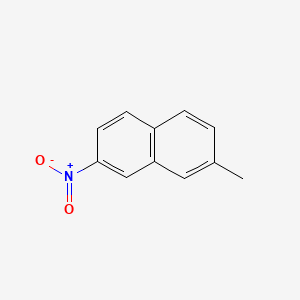
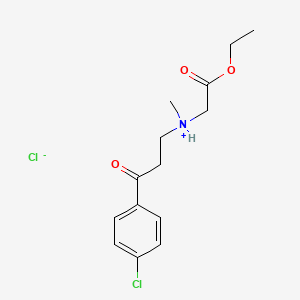
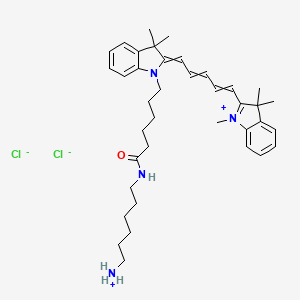
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
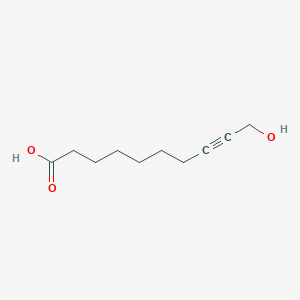
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
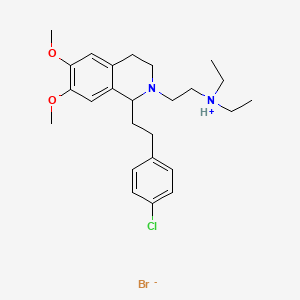
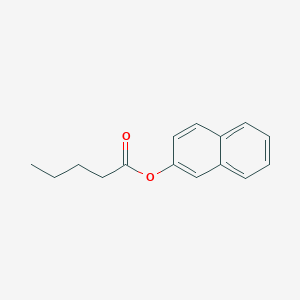

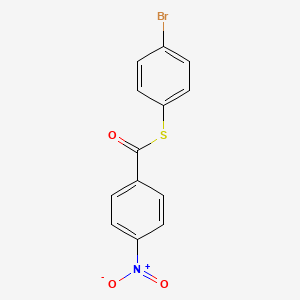
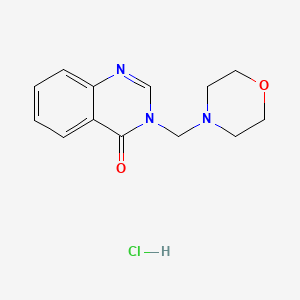
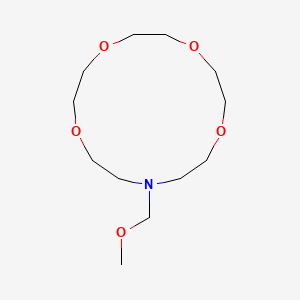
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
